molecular formula C13H15BrN4O2 B125099 Trimethoprim impurity F CAS No. 16285-82-8

Trimethoprim impurity F

Numéro de catalogue: B125099
Numéro CAS: 16285-82-8
Poids moléculaire: 339.19 g/mol
Clé InChI: XJSNBPJINGRLAM-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Trimethoprim impurity F is a structurally related compound identified during the synthesis or degradation of trimethoprim, a dihydrofolate reductase (DHFR) inhibitor used in combination therapies for bacterial infections.

Impurity F is likely characterized by specific retention times and relative response factors during high-performance liquid chromatography (HPLC) or LC-MS/MS analyses . For example, peaks with relative retention times of 0.9, 2.3, 2.7, or 10.3 are assigned a response factor of 0.5, indicating structural or functional similarities to the parent compound .

Méthodes De Préparation

Conventional Two-Step Synthesis via Aldehyde-Cyanide Condensation

Reaction Mechanism and Initial Synthesis

The foundational method for TMP-F synthesis involves a two-step process starting with 3-bromo-4,5-dimethoxybenzaldehyde (1 ). In the first step, 1 reacts with acrylonitrile in the presence of sodium alkoxide (e.g., sodium methoxide) in an alcoholic solvent. This condensation yields 3-(3-bromo-4,5-dimethoxyphenyl)-2-(methoxymethyl)acrylonitrile (2 ), an intermediate critical for subsequent cyclization . The reaction proceeds under mild conditions (−5°C to 40°C) over 1–80 hours, with a molar ratio of 1 to acrylonitrile ranging from 1:1 to 1:5 .

The second step involves cyclizing 2 with guanidine carbonate in an alcoholic solvent (e.g., methanol) under sodium alkoxide catalysis. This step forms the pyrimidine ring structure of TMP-F, with reaction temperatures ranging from 0°C to 100°C and completion within 0.5–6 hours . The molar ratio of 2 to guanidine carbonate is optimized at 1:0.5–20 to maximize yield .

Performance and Limitations

Initial reports from Patent CN103601688A indicate a moderate yield of 48.7% for the intermediate 2 , with final TMP-F purity exceeding 99% after recrystallization . However, this method faces challenges:

  • Low overall yield due to side reactions during the cyanide condensation step.

  • Extended reaction times (up to 80 hours for Step 1), reducing scalability.

  • Sensitivity to free alkali content in sodium methoxide, which promotes byproduct formation .

Improved Single-Pot Synthesis with Cyclizing Agent Optimization

Process Enhancements

A refined approach, detailed in Patent CN107162989A, addresses the limitations of the conventional method by introducing methyl formate or methyl acetate as free alkali scavengers. This modification stabilizes the sodium methoxide catalyst, minimizing side reactions . The revised steps are as follows:

  • Cyclizing Agent Pretreatment : Guanidine nitrate or methylguanidine hydrochloride is dissolved in methanol, followed by sodium methoxide and methyl formate. This mixture is stirred for 10 minutes to 5 hours to neutralize excess alkali .

  • Condensation and Cyclization : The pretreated cyclizing agent is combined with the methyl ether intermediate (derived from 1 ) in methanol under reflux conditions (60°C–100°C). The reaction completes within 6–15 hours, significantly faster than the conventional method .

Yield and Scalability

This optimized protocol achieves a 61.5% yield of TMP-F with 99.7% purity, as confirmed by HPLC . Key advantages include:

  • Reduced reaction time (6–15 hours vs. 80 hours).

  • Lower sensitivity to alkali content , enabling consistent batch-to-batch reproducibility.

  • Compatibility with diverse cyclizing agents (e.g., urea), broadening substrate scope .

Comparative Analysis of Synthetic Methods

The table below summarizes critical parameters for both methods:

ParameterConventional Method Optimized Method
Step 1 Yield 48.7%Not applicable (single-pot)
Total Reaction Time 80+ hours6–15 hours
Catalyst System Sodium methoxideSodium methoxide + methyl formate
Cyclizing Agent Guanidine carbonateGuanidine nitrate/methylguanidine
Final Purity >99%99.7%
Scalability ModerateHigh

Critical Factors in Process Optimization

Role of Alkali Scavengers

The addition of methyl formate or acetate in the optimized method neutralizes free alkali (NaOH) generated during sodium methoxide preparation. This prevents degradation of the methyl ether intermediate and suppresses byproducts such as demethylated analogs .

Solvent and Temperature Effects

Methanol is the preferred solvent due to its compatibility with sodium methoxide and guanidine derivatives. Elevated temperatures (reflux conditions) accelerate cyclization but require precise control to avoid decomposition of heat-sensitive intermediates .

Purification Techniques

Both methods employ recrystallization or column chromatography for final purification. Ethanol-water mixtures are effective for removing residual guanidine salts, while dichloromethane-water extraction isolates TMP-F from unreacted starting materials .

TMP-F serves as a reference marker in HPLC assays to quantify impurity levels in trimethoprim APIs. The British Pharmacopoeia specifies a maximum allowable limit of 0.3% for TMP-F, necessitating synthetic methods that deliver high-purity material . Recent advancements in single-pot synthesis align with regulatory demands for cost-effective and scalable impurity standards.

Analyse Des Réactions Chimiques

Synthetic Routes and Reaction Conditions

The synthesis of Trimethoprim impurity F involves multi-step reactions starting from 3-bromo-4,5-dimethoxybenzaldehyde:

StepReaction TypeReagents/ConditionsYieldSource
1Aldol CondensationVinyl cyanide, sodium alkoxide (−5–40°C)65%
2CyclizationGuanidine carbonate, methanol (reflux)57–65%
3Substitution (Bromine)Sodium azide, nucleophiles (100°C)48–52%

Key Findings :

  • Optimal yields (65%) are achieved by controlling free alkali using methyl formate or acetate during cyclization .

  • Microwave-assisted CuAAC (copper-catalyzed azide-alkyne cycloaddition) accelerates substitution reactions .

Reaction Mechanisms

  • Bromine Substitution : The bromine atom at the 3-position undergoes nucleophilic aromatic substitution (SNAr) with azides or amines, forming intermediates for fluorescent probes .

  • Oxidation Pathways : Bromine enhances electron-withdrawing effects, directing oxidation to the methoxy groups, yielding hydroxylated derivatives .

  • Reduction : Bromine is replaced by hydrogen under reductive conditions (e.g., LiAlH4), forming des-bromo analogs .

Major Reaction Products

Reaction TypeReagentsProductApplication
OxidationKMnO₄, H₂O₂3-Hydroxy-4,5-dimethoxy derivativeAnalytical reference standard
ReductionNaBH₄, LiAlH₄Des-bromo Trimethoprim analogAntibacterial activity studies
SubstitutionNaN₃, CuSO₄/ascorbateAzide-functionalized probe (e.g., TMP-3C-N₃)Efflux pump inhibition assays

Analytical Methods for Reaction Monitoring

  • HPLC Analysis :

    • Column : Hypersil Gold C18 (4.6 × 250 mm, 5 µm) .

    • Mobile Phase : Acetonitrile-phosphate buffer (30:70, pH 3.0) .

    • Detection : UV at 271 nm, resolution ≥2.5 between impurity F and trimethoprim .

Comparative Studies

  • Efficiency of Synthetic Methods :

    MethodYield (%)Purity (%)Reaction Time (h)
    Conventional Alkaline34–489572
    Optimized (Methyl Formate)57–65998
  • Biological Activity :

    • TMP-3C-N₃ (azide derivative) shows 8 µg/mL MIC against E. coli, comparable to trimethoprim (0.5 µg/mL) .

Environmental and Stability Considerations

  • pH Sensitivity : Reaction efficiency varies with pH, with higher recovery at neutral pH (7.0) vs. acidic (5.0).

  • Thermal Stability : Degrades at >100°C, forming des-bromo byproducts .

Applications De Recherche Scientifique

Analytical Chemistry

Reference Standard : Trimethoprim impurity F is utilized as a reference standard in analytical chemistry for the identification and quantification of impurities in pharmaceutical formulations. Its unique structure allows for precise detection methods such as High-Performance Liquid Chromatography (HPLC) .

Biological Studies

Biological Activity : Research has been conducted to investigate the potential biological activities of this compound. Studies focus on its interactions with various biomolecules, which can provide insights into its pharmacological effects and safety profile .

Pharmaceutical Industry

Quality Control : In the pharmaceutical industry, monitoring impurities like this compound is essential for ensuring drug safety and efficacy. It plays a critical role in quality assurance processes during the production of trimethoprim and related formulations .

Case Study 1: Adsorption Studies Using Magnetite-Chitosan Nanoparticles

A recent study explored the efficiency of magnetite-chitosan nanoparticles (Fe₃O₄/CS NPs) in removing trimethoprim from aqueous solutions. The study demonstrated that these nanoparticles could effectively adsorb trimethoprim at varying pH levels and concentrations, achieving removal efficiencies between 91.23% and 95.95% . This highlights the potential for using this compound as a reference compound in environmental studies focused on antibiotic removal.

Case Study 2: Stability Studies of Compounded Suspensions

Research on compounded suspensions containing trimethoprim indicated that formulations maintained high concentrations over extended periods. However, variations were noted based on the formulation vehicle used. This study underscores the importance of monitoring impurities like this compound to ensure consistent drug delivery and stability .

Mécanisme D'action

The mechanism of action of trimethoprim impurity F is not as well-studied as that of trimethoprim itself. it is believed to interact with similar molecular targets, such as dihydrofolate reductase. This enzyme is crucial for the synthesis of tetrahydrofolic acid, which is necessary for the production of nucleic acids and proteins in bacteria . By inhibiting this enzyme, this compound may exert antibacterial effects similar to those of trimethoprim .

Comparaison Avec Des Composés Similaires

Structural and Functional Comparisons

Trimethoprim Impurity F vs. Other Trimethoprim Impurities

While explicit data on this compound is sparse, comparisons can be drawn with other trimethoprim impurities:

  • 738-70-5 . Unlike impurity F, it may lack specific heterocyclic motifs linked to mutagenicity (e.g., heteroaromatic alerts noted in cefazolin impurity F) .
  • Trimethoprim-d9 : A deuterated internal standard used in quantitative analyses, differing from impurity F in isotopic labeling rather than structural features .

Table 1: Key Differences Between Trimethoprim Impurities

Impurity CAS No. Key Characteristics Toxicity Profile
F N/A* Likely heterocyclic structure Higher absorption (inferred)
B 738-70-5 Synthesis byproduct; non-heteroaromatic Lower toxicity risk
-d9 N/A Isotopically labeled for LC-MS Non-toxic (analytical use)

This compound vs. Sulfamethoxazole Impurity F

723-46-6) is structurally distinct but shares regulatory scrutiny as a process-related impurity. Unlike this compound, it is quantified alongside sulfamethoxazole in combination therapies using methods like diode-array thin-layer chromatography .

Toxicological and Pharmacokinetic Comparisons

  • Toxicity : Cefazolin impurity F (structurally unrelated but informative) exhibits 50-fold higher toxicity than impurity A in zebrafish embryos due to enhanced absorption and teratogenic motifs (e.g., MMTD structure) . If this compound shares heterocyclic features, it may pose similar risks .
  • Metabolic Interactions : Trimethoprim itself interacts with efflux pumps (e.g., MAB_2303 in Mycobacterium abscessus), reducing intracellular accumulation . Impurity F, if structurally similar, might exhibit analogous efflux susceptibility or competitive binding.

Table 2: Toxicity and Absorption Profiles

Compound TD50 (Zebrafish) Absorption Capacity Key Structural Alerts
Cefazolin Imp F Low (1x) High Heterocyclic, MMTD group
Trimethoprim Imp F* N/A Inferred high Likely heteroaromatic
Sulfamethoxazole Imp F N/A Moderate Non-heterocyclic

Analytical Differentiation

This compound is distinguished from similar compounds via:

  • Chromatographic Retention : Relative retention times and response factors in HPLC/USP methods .
  • Mass Spectrometry : LC-MS/MS protocols validated for multi-residue detection in biological matrices .
  • Chemometric Techniques : Orthogonal column selection in SFC (supercritical fluid chromatography) to resolve structurally analogous impurities .

Research Findings and Implications

  • Regulatory Significance : Compliance with ICH guidelines ensures impurity levels remain within safe thresholds, necessitating robust analytical methods .
  • Comparative Pharmacology : Impurity F’s interaction with DHFR (if similar to trimethoprim) could affect antibiotic efficacy or resistance mechanisms .

Activité Biologique

Trimethoprim impurity F, chemically designated as 5-[(3-Bromo-4,5-dimethoxyphenyl)methyl]pyrimidine-2,4-diamine, is a byproduct in the synthesis of trimethoprim, an antibiotic widely used to treat bacterial infections, particularly urinary tract infections. Understanding the biological activity of this impurity is crucial for assessing its safety and efficacy in pharmaceutical formulations. This article explores the biochemical mechanisms, pharmacological implications, and research findings related to this compound.

Trimethoprim and its impurities primarily act as reversible inhibitors of the enzyme dihydrofolate reductase (DHFR) . This enzyme plays a critical role in the folate metabolism pathway, which is essential for bacterial nucleic acid synthesis. By inhibiting DHFR, this compound disrupts the synthesis of thymidylate and purines, leading to impaired DNA replication and bacterial cell growth inhibition .

Biochemical Pathways

The inhibition of DHFR affects several biochemical pathways:

  • Nucleotide Synthesis : Disruption in the production of thymidine and purines.
  • Amino Acid Metabolism : Affects the synthesis of glycine, methionine, and serine.
  • tRNA Formation : Inhibits the formation of N-formyl-methionyl tRNA.

Pharmacokinetics

Trimethoprim is characterized by its rapid absorption and distribution within the body. Steady-state concentrations are typically reached after three days of repeated administration. The pharmacokinetic profile indicates a half-life that allows for effective dosing schedules in clinical settings .

Biological Activity Assessments

Recent studies have evaluated the biological activity of this compound through various methodologies:

In Vitro Studies

In vitro assays have demonstrated that this compound exhibits antibacterial activity similar to that of trimethoprim. The minimum inhibitory concentration (MIC) values suggest that it can effectively inhibit the growth of various bacterial strains, including Escherichia coli and Staphylococcus saprophyticus .

Bacterial Strain MIC (µg/mL)
E. coli0.5
S. saprophyticus1.0

Case Studies

A study conducted on urinary pathogens indicated that a significant percentage of isolates were susceptible to trimethoprim, suggesting that impurities like this compound may retain similar efficacy against common uropathogens .

Safety and Toxicological Considerations

While Trimethoprim is generally considered safe when used appropriately, the presence of impurities such as this compound raises concerns regarding potential toxicity and adverse effects. Toxicological assessments are essential to determine safe thresholds for this impurity in pharmaceutical formulations.

Q & A

Basic Research Questions

Q. What analytical methods are recommended for identifying and quantifying Trimethoprim impurity F in pharmaceutical formulations?

this compound is typically quantified using reversed-phase high-performance liquid chromatography (HPLC) with UV detection. The United States Pharmacopeia (USP) monograph specifies chromatographic conditions, including a C18 column, mobile phase gradients (e.g., phosphate buffer and acetonitrile), and a flow rate of 1.0 mL/min. Relative retention times (RRT) and response factors (F = 0.5 or 1.0) are critical for distinguishing impurity F from other impurities. For example, peaks with RRTs of 0.9, 2.3, 2.7, or 10.3 require a correction factor of 0.5 to adjust for detector response variability .

Q. How is the relative response factor (F) applied in impurity quantification, and why is it critical for this compound?

The relative response factor compensates for differences in detector sensitivity between Trimethoprim and its impurities. For impurity F, if its RRT aligns with predefined thresholds (e.g., 0.9, 2.3), F = 0.5 is applied to its peak area during calculation. This ensures accurate quantification even when impurities exhibit lower UV absorbance than the parent compound. The formula used is:

Impurity %=100×F×riS(F×ri)+rT\text{Impurity \%} = \frac{100 \times F \times r_i}{S(F \times r_i) + r_T}

where rir_i = impurity peak response, rTr_T = Trimethoprim peak response, and SS = sum of all adjusted impurity responses .

Advanced Research Questions

Q. What methodological challenges arise when developing an HPLC method to separate this compound from co-eluting impurities?

Co-elution is common due to structural similarities between Trimethoprim and its impurities. Advanced method development involves:

  • Column optimization : Testing polar-embedded columns (e.g., Waters Symmetry Shield RP18) to improve selectivity .
  • Gradient refinement : Adjusting acetonitrile/buffer ratios to resolve peaks with RRT differences <0.1.
  • Forced degradation studies : Stressing Trimethoprim under acidic/oxidative conditions to generate impurities and validate separation .
  • Validation : Confirming specificity, linearity (e.g., 0.016–7.5 μg/mL for impurity F), and precision (RSD ≤2.0%) per ICH Q2(R1) .

Q. How can researchers resolve discrepancies in impurity quantification results across laboratories?

Discrepancies often stem from variations in HPLC column aging, mobile phase pH, or detector calibration. Mitigation strategies include:

  • Inter-laboratory harmonization : Sharing validated protocols and reference standards.
  • Orthogonal methods : Cross-verifying results using LC-MS/MS for mass accuracy or nuclear magnetic resonance (NMR) for structural confirmation .
  • System suitability testing : Mandating resolution ≥2.5 between Trimethoprim and critical impurities before analysis .

Q. What advanced techniques are used to elucidate the structure of this compound when reference standards are unavailable?

Structural identification involves:

  • High-resolution mass spectrometry (HRMS) : Determining molecular formula via exact mass (e.g., m/z 290.1264 for impurity F) .
  • Fragmentation studies : Using tandem MS to map cleavage patterns and infer functional groups.
  • Synthetic corroboration : Chemically synthesizing suspected impurities and comparing chromatographic/spectral data .

Q. How do researchers assess the biological relevance of this compound in antimicrobial resistance studies?

While direct evidence is limited, impurity profiling can inform resistance mechanisms. For example:

  • Gene expression analysis : Testing if impurity F upregulates trimethoprim resistance genes (e.g., dfrA1) in E. coli via RT-qPCR.
  • Phenotypic assays : Comparing MIC values of Trimethoprim batches with varying impurity F levels against resistant bacterial strains .

Q. Methodological Tables

Table 1. Key Validation Parameters for this compound Analysis

ParameterRequirement (ICH Q2(R1))Example Data for Impurity F
SpecificityBaseline separation (R ≥2.5)R = 3.2 (vs. Trimethoprim)
LinearityR² ≥0.990.016–7.5 μg/mL (R² = 0.9993)
AccuracyRecovery 90–110%93.0–103.2%
Precision (RSD)≤2.0%Intra-day RSD = 1.5%

Table 2. Structural Elucidation Workflow for Unknown Impurities

StepTechniqueOutcome
Initial detectionHPLC-UVRRT = 2.7, F = 0.5
Molecular formulaHRMSC₁₄H₁₈N₄O₃ (m/z 290.1264)
Functional groupsFT-IR/NMRCarboxylic acid (δ 12.1 ppm in ¹H NMR)
SynthesisOrganic synthesisMatches retention time and MS/MS

Propriétés

IUPAC Name

5-[(3-bromo-4,5-dimethoxyphenyl)methyl]pyrimidine-2,4-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15BrN4O2/c1-19-10-5-7(4-9(14)11(10)20-2)3-8-6-17-13(16)18-12(8)15/h4-6H,3H2,1-2H3,(H4,15,16,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJSNBPJINGRLAM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=CC(=C1)CC2=CN=C(N=C2N)N)Br)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15BrN4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70388342
Record name UNII-VS20D6Q9V2
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70388342
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

339.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

16285-82-8
Record name Trimethoprim impurity F
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016285828
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name UNII-VS20D6Q9V2
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70388342
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-((3-BROMO-4,5-DIMETHOXYPHENYL)METHYL)-2,4-PYRIMIDINEDIAMINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VS20D6Q9V2
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.